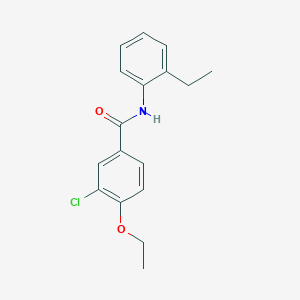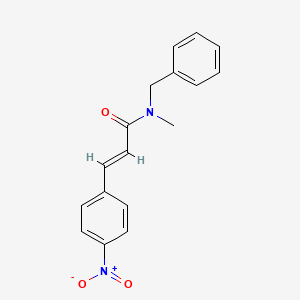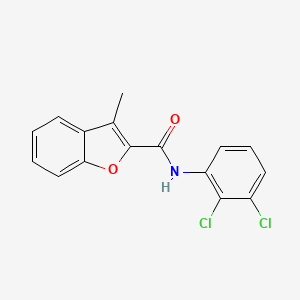![molecular formula C20H24N2O3 B5871077 N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed that N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide activates the immune system, leading to the production of cytokines and other immune mediators that can induce tumor necrosis and inhibit tumor growth. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce a variety of biochemical and physiological effects. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to increase the production of cytokines such as TNF-alpha and IL-6, which are important for immune function. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of angiogenic factors such as VEGF, which is important for tumor growth and survival.
实验室实验的优点和局限性
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. However, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations. It is not currently approved for clinical use, and its mechanism of action is not fully understood. In addition, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have variable efficacy in different tumor types, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, which could help guide patient selection in clinical trials. Finally, there is interest in combining N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide with other anticancer agents to enhance its efficacy and overcome resistance.
合成方法
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate, which is then reacted with 2-aminobenzoyl chloride to form N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide.
科学研究应用
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
属性
IUPAC Name |
N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)13-25-16-11-14(2)10-15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORSPHLHMXDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)


![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5871042.png)

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)



![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)